molecular formula C13H14N2O4S2 B4029798 N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)OXOLANE-2-CARBOXAMIDE

N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)OXOLANE-2-CARBOXAMIDE

Cat. No.: B4029798
M. Wt: 326.4 g/mol
InChI Key: PWIPRTPUVVZUBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)OXOLANE-2-CARBOXAMIDE is a compound that has garnered interest in scientific research due to its potential therapeutic applications. This compound is part of a novel series of benzothiazole derivatives, which have been studied for their multifunctional properties, particularly in the context of neurodegenerative diseases like Alzheimer’s disease .

Preparation Methods

The synthesis of N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)OXOLANE-2-CARBOXAMIDE involves several stepsThe reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the compound are maintained.

Chemical Reactions Analysis

N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)OXOLANE-2-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the benzothiazole core or the methanesulfonyl group.

Scientific Research Applications

This compound has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable intermediate for the synthesis of other complex molecules. In biology and medicine, it has shown promise as a multifunctional ligand with cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection, and cognition-enhancing properties . These properties make it a potential therapeutic agent for the treatment of Alzheimer’s disease and other neurodegenerative disorders. In industry, it may be used in the development of new pharmaceuticals and chemical products.

Properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S2/c1-21(17,18)8-4-5-9-11(7-8)20-13(14-9)15-12(16)10-3-2-6-19-10/h4-5,7,10H,2-3,6H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWIPRTPUVVZUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805989
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)OXOLANE-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)OXOLANE-2-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)OXOLANE-2-CARBOXAMIDE
Reactant of Route 4
N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)OXOLANE-2-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)OXOLANE-2-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)OXOLANE-2-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.